molecular formula C13H13Cl2NO4 B14111602 ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate

ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate

Cat. No.: B14111602
M. Wt: 318.15 g/mol
InChI Key: UNEDOGHECYQYIH-FOWTUZBSSA-N
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Description

Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate is a synthetic organic compound. It is characterized by the presence of a 2,4-dichlorophenyl group, an oxobutanoate moiety, and an imino linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate typically involves the following steps:

    Formation of the imino ether: This can be achieved by reacting 2,4-dichlorobenzyl alcohol with an appropriate amine under dehydrating conditions.

    Condensation reaction: The imino ether is then condensed with ethyl acetoacetate under basic or acidic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imino or phenyl groups.

    Reduction: Reduction reactions could target the imino group, converting it to an amine.

    Substitution: The dichlorophenyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl or imino groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Possible use in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate: A closely related compound with slight structural variations.

    2,4-Dichlorophenyl derivatives: Other compounds containing the 2,4-dichlorophenyl group.

Uniqueness

Ethyl (2Z)-2-{[(2,4-dichlorophenyl)methoxy]imino}-3-oxobutanoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H13Cl2NO4

Molecular Weight

318.15 g/mol

IUPAC Name

ethyl (2E)-2-[(2,4-dichlorophenyl)methoxyimino]-3-oxobutanoate

InChI

InChI=1S/C13H13Cl2NO4/c1-3-19-13(18)12(8(2)17)16-20-7-9-4-5-10(14)6-11(9)15/h4-6H,3,7H2,1-2H3/b16-12+

InChI Key

UNEDOGHECYQYIH-FOWTUZBSSA-N

Isomeric SMILES

CCOC(=O)/C(=N/OCC1=C(C=C(C=C1)Cl)Cl)/C(=O)C

Canonical SMILES

CCOC(=O)C(=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)C

Origin of Product

United States

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